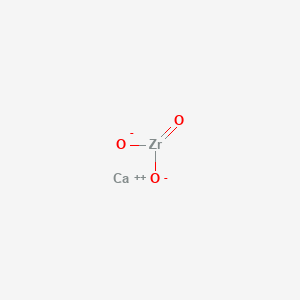

Zirconato de calcio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Calcium zirconate is a chemical compound with the formula CaZrO₃. It is known for its unique structural arrangement and remarkable thermal, electrical, and chemical properties. This compound has a complex crystalline lattice, specifically an orthorhombic perovskite structure. The zirconium atoms are coordinated in an octahedral arrangement with oxygen, while the calcium atoms occupy the 12-fold coordinated voids. This structural arrangement plays a crucial role in defining the material’s properties, such as excellent thermal stability, high dielectric constant, and chemical resistance .

Aplicaciones Científicas De Investigación

Calcium zirconate has a wide range of scientific research applications:

High-Temperature Applications: Due to its excellent thermal stability, calcium zirconate is used in refractory materials and thermal barrier coatings.

Electronics: Its high dielectric constant makes it a potential candidate for use in capacitors and other electronic devices.

Environmental Technology: Calcium zirconate’s chemical stability allows it to be used as a catalyst support in waste treatment systems.

Biomedical Applications: Its bio-inert nature suggests potential use as a material for implants.

Oxygen Sensors: Calcium zirconate-based ceramics and films are used as oxygen sensors for steel melts and in solid oxide galvanic cells.

Mecanismo De Acción

Target of Action

Calcium zirconate (CaZrO3) is primarily targeted for use in various technological applications due to its unique properties . It is extensively used in the production of ceramic and refractory products . Its targets include the manufacturing processes of dielectric ceramics, gates in field transistors, and refractories in rotary kilns for cement production .

Biochemical Pathways

For instance, piezoelectric materials can generate electrical signals in response to applied stress, which can stimulate signaling pathways and enhance tissue regeneration .

Pharmacokinetics

In terms of material properties, calcium zirconate exhibits a high melting point, low coefficient of thermal expansion, good mechanical characteristics, and chemical resistance .

Result of Action

The result of calcium zirconate’s action is largely dependent on its application. In the context of ceramics and refractories, the use of calcium zirconate leads to products with high thermal stability, resistance to thermal loads and corrosion, and enhanced mechanical properties .

Action Environment

The action of calcium zirconate is influenced by environmental factors such as temperature and pressure. For instance, at 1750°C, a polymorphic transformation occurs from orthorhombic to cubic calcium zirconate . Additionally, its conductivity properties change with oxygen pressure . These properties allow calcium zirconate to be stable in contact with aggressive materials and used as a refractory material for various metallurgical processes .

Métodos De Preparación

Calcium zirconate can be synthesized through several methods, each with specific reaction conditions:

Solid-State Reaction: This method involves the calcination of a mixture of calcium carbonate (CaCO₃) and zirconium dioxide (ZrO₂) at temperatures ranging from 1300 to 1500°C.

Electric Arc Fusion: A mixture of calcium carbonate and zirconium dioxide is fused at temperatures between 2200 and 2300°C.

Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides, followed by calcination.

Hydrothermal Synthesis: This method uses high-pressure and high-temperature aqueous solutions to crystallize the compound.

Co-precipitation: Calcium and zirconium salts are precipitated together from a solution, followed by calcination.

Combustion Synthesis: This method uses organic compounds to produce calcium zirconate at relatively low temperatures.

Análisis De Reacciones Químicas

Calcium zirconate undergoes various types of chemical reactions:

Oxidation and Reduction: At low oxygen pressure, calcium zirconate acts as a conductor of oxygen ions, while at high pressure, it becomes a mixed ionic and electronic conductor.

Substitution: Calcium zirconate can be doped with other elements to modify its properties.

Reactions with Refractory Materials: Calcium zirconate is inert in contact with molten materials and slags containing alkaline and alkaline-earth oxides.

Common reagents used in these reactions include calcium carbonate, zirconium dioxide, and various dopants. Major products formed from these reactions include mixed ionic and electronic conductors and complex compounds with modified crystal structures.

Comparación Con Compuestos Similares

Calcium zirconate can be compared with other similar compounds, such as:

Calcium Titanate (CaTiO₃): Similar perovskite structure but different electrical properties.

Calcium Stannate (CaSnO₃): Similar structural arrangement but different thermal and chemical properties.

Zirconium Dioxide (ZrO₂): Different crystal structure and higher melting point.

Calcium zirconate is unique due to its combination of high thermal stability, chemical resistance, and dual ionic and electronic conductivity .

Propiedades

IUPAC Name |

calcium;dioxido(oxo)zirconium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.3O.Zr/q+2;;2*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJVDFHQHSBAFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

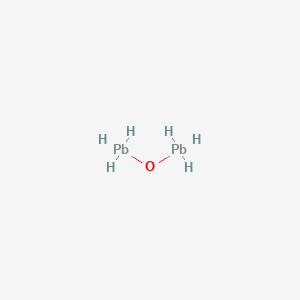

Canonical SMILES |

[O-][Zr](=O)[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO3Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12013-47-7 |

Source

|

| Record name | Calcium zirconium oxide (CaZrO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q1: What is the molecular formula and weight of calcium zirconate?

A1: The molecular formula of calcium zirconate is CaZrO3. Its molecular weight is 179.30 g/mol.

Q2: What spectroscopic techniques are used to characterize calcium zirconate?

A2: Several spectroscopic techniques are employed to analyze calcium zirconate, including X-ray diffraction (XRD) for crystal structure [, , , , , ], Fourier transform infrared spectroscopy (FTIR) for chemical bonding [, ], and energy-dispersive X-ray spectroscopy (EDX) for elemental composition [, ].

Q3: How does calcium zirconate behave at high temperatures?

A3: Calcium zirconate exhibits high chemical stability and resistance to corrosion at elevated temperatures [, , ], making it suitable for applications in high-temperature environments like cement kilns [, , ].

Q4: Is calcium zirconate compatible with molten metals?

A4: Research suggests calcium zirconate demonstrates good compatibility with molten titanium and titanium alloys [, , ], proving advantageous for applications like precision casting molds where conventional materials face challenges due to the high reactivity of titanium.

Q5: How does calcium zirconate perform in contact with molten slag?

A5: Studies show calcium zirconate reacts with components in molten slag, such as CaO and SiO2, to form compounds like calcium zirconate silicate (Ca3ZrSi2O9) [, ]. This interaction can influence the corrosion resistance of refractory materials containing calcium zirconate.

Q6: Does calcium zirconate exhibit any catalytic properties?

A6: While the provided research doesn't focus heavily on its catalytic applications, calcium zirconate's ability to adsorb CO2 at high temperatures has been investigated []. This suggests potential for its use in carbon capture and storage technologies.

Q7: What are some of the notable applications of calcium zirconate?

A7: Calcium zirconate finds use in various fields due to its unique properties:

- Refractory Materials: High melting point and resistance to molten slag make it suitable for refractories in industries like cement production [, , , , ].

- Precision Casting: Its compatibility with molten titanium makes it suitable for mold shells in titanium and titanium alloy casting [, , ].

- Solid Electrolytes: Its ionic conductivity at high temperatures makes it a potential candidate for use in solid oxide fuel cells (SOFC) [, ].

- Biomaterials: Its biocompatibility has led to its exploration as a component in bioactive ceramic materials for bone regeneration [].

Q8: What synthesis methods are used to produce calcium zirconate?

A8: Calcium zirconate can be synthesized through various methods:

- Solid-State Reaction: This traditional method involves high-temperature calcination of a mixture of CaO and ZrO2 [, ].

- Sol-Gel Method: This method allows for better control over particle size and morphology [, , ].

- Combustion Synthesis: This method uses a self-propagating exothermic reaction to produce ceramic powders with fine particle sizes [].

- Molten Salt Synthesis: This method utilizes a molten salt medium to facilitate the reaction between precursors [].

Q9: How does mechanochemical activation affect the synthesis of calcium zirconate?

A9: Mechanochemical activation, such as vibro-milling, can reduce the synthesis temperature of calcium zirconate by enhancing the reactivity of the starting materials [].

Q10: Are there alternative materials to calcium zirconate in its various applications?

A10: Yes, depending on the specific application, alternatives to calcium zirconate exist:

- Refractory Materials: Magnesia-chromite bricks are a common alternative, but their use raises environmental concerns due to chromium [].

- Precision Casting: Traditional mold materials often contain silica, which reacts unfavorably with titanium, unlike calcium zirconate [].

- Solid Electrolytes: Other perovskite-type oxides, such as yttria-stabilized zirconia (YSZ), are commonly used in SOFCs [].

- Biomaterials: Hydroxyapatite (HA) is a widely used bioceramic, and the addition of calcium zirconate can improve its mechanical properties [].

Q11: What are the environmental impacts of calcium zirconate production and use?

A11: While calcium zirconate itself is considered environmentally benign, the production process, particularly for traditional solid-state reactions, can involve high energy consumption and emissions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.